11-Chlorododecanoic acid
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Overview
Description
11-Chlorododecanoic acid is a chlorinated fatty acid with the molecular formula C12H23ClO2 It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the 11th carbon position
Preparation Methods
11-Chlorododecanoic acid can be synthesized through a two-step process. The first step involves the selective chlorination of dodecanoic acid at the alpha position using molecular chlorine. This reaction is typically carried out in a cylindrical glass reactor equipped with a stirrer . The intermediate product, alpha-chlorododecanoic acid, is then further reacted with trimethylamine in a hermetic reactor to yield the final product .
Chemical Reactions Analysis
11-Chlorododecanoic acid undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents for this reaction include trimethylamine and other nucleophiles.
Oxidation: The compound can be oxidized to form 11-oxododecanoic acid.
Reduction: Reduction reactions can convert the compound into various derivatives, depending on the reducing agents used.
Scientific Research Applications
11-Chlorododecanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11-Chlorododecanoic acid primarily involves nucleophilic substitution reactions. The chlorine atom at the 11th position creates a strong inductive effect, making the carbon atom more susceptible to nucleophilic attack. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, displacing the chlorine atom .
Comparison with Similar Compounds
11-Chlorododecanoic acid can be compared with other chlorinated fatty acids, such as 12-chlorododecanoic acid and 11-oxododecanoic acid.
12-Chlorododecanoic Acid: This compound has the chlorine atom at the 12th position instead of the 11th.
11-Oxododecanoic Acid: This is an oxidized derivative of this compound, where the chlorine atom is replaced by an oxygen atom, forming a carbonyl group.
Properties
CAS No. |
119105-74-7 |
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Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
11-chlorododecanoic acid |
InChI |
InChI=1S/C12H23ClO2/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11H,2-10H2,1H3,(H,14,15) |
InChI Key |
WSJSRTKETCZHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCC(=O)O)Cl |
Origin of Product |
United States |
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